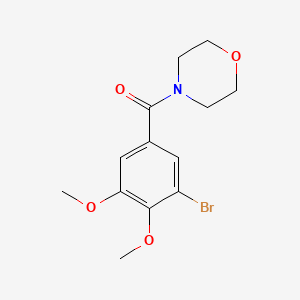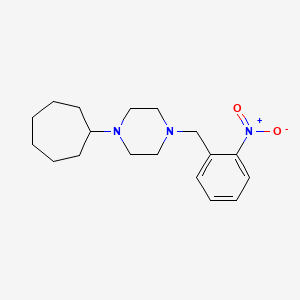
1-cycloheptyl-4-(2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(2-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a cycloheptyl group attached to the piperazine ring and a nitrobenzyl group at the 4-position of the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-4-(2-nitrobenzyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .
化学反応の分析
Types of Reactions
1-cycloheptyl-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 1-cycloheptyl-4-(2-aminobenzyl)piperazine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
1-cycloheptyl-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Piperazine derivatives are known for their biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine compounds are used in the development of pharmaceuticals for treating various conditions such as anxiety and schizophrenia.
Industry: The compound can be used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 1-cycloheptyl-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets. The cycloheptyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
類似化合物との比較
Similar Compounds
- 1-cycloheptyl-4-(3-nitrobenzyl)piperazine
- 1-cycloheptyl-4-(4-nitrobenzyl)piperazine
Uniqueness
1-cycloheptyl-4-(2-nitrobenzyl)piperazine is unique due to the specific positioning of the nitro group on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
1-cycloheptyl-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWEOCOPBHLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-ethoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde](/img/structure/B5784170.png)
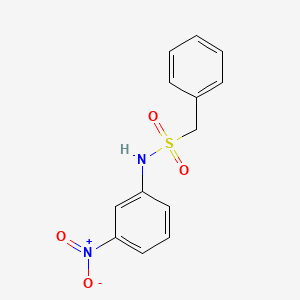
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)
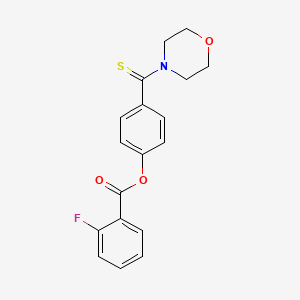
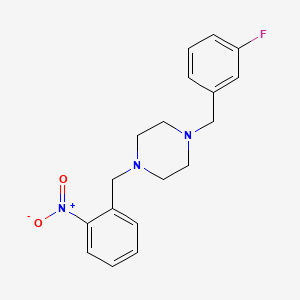
![6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5784214.png)
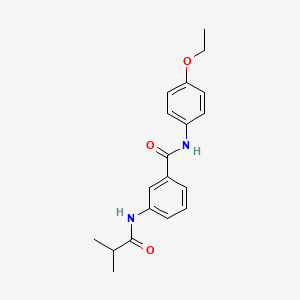
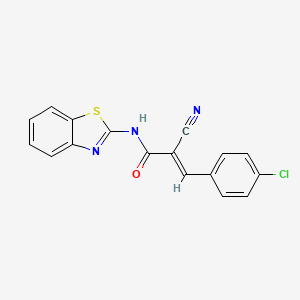
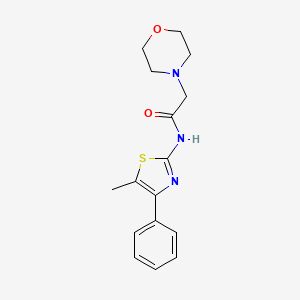
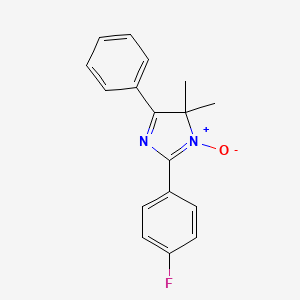
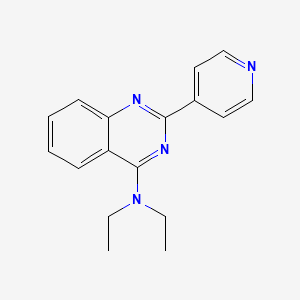
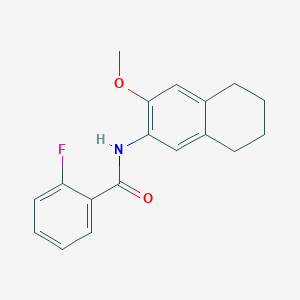
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)
